4-Methylumbelliferyl 3-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside

Description

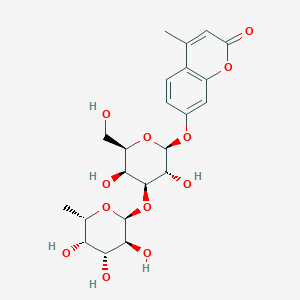

4-Methylumbelliferyl 3-O-(α-L-fucopyranosyl)-β-D-galactopyranoside is a fluorogenic glycoside widely used in enzymology and glycobiology. Its structure comprises a 4-methylumbelliferone (4-MU) aglycone linked via a β-D-galactopyranosyl group, with an α-L-fucopyranosyl residue substituted at the 3-O position of galactose. This compound serves as a sensitive substrate for enzymes like α-L-fucosidases and β-galactosidases, releasing fluorescent 4-MU upon hydrolysis . Its utility lies in its high quantum yield and pH-dependent fluorescence, enabling real-time enzyme activity assays in biological systems .

Properties

IUPAC Name |

7-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O12/c1-8-5-14(24)32-12-6-10(3-4-11(8)12)31-22-19(29)20(16(26)13(7-23)33-22)34-21-18(28)17(27)15(25)9(2)30-21/h3-6,9,13,15-23,25-29H,7H2,1-2H3/t9-,13+,15+,16-,17+,18-,19+,20-,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGLDBLBGGJMALL-BGFAOLMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Helferich Method with Zinc Chloride

The Helferich method, first adapted for 4-methylumbelliferyl glycosides in the 1970s, involves condensing peracetylated sugars with 4-methylumbelliferone in boiling xylene using zinc chloride as a catalyst. For MUF-Gal-Fuc, this entailed:

-

Glycosylation : Reacting 1,2,3,4,6-penta-O-acetyl-β-D-galactopyranose with 4-methylumbelliferone at 145°C in xylene, yielding a mixture of α- and β-anomers.

-

Deprotection : Sequential removal of acetyl groups via alkaline hydrolysis.

-

Fucosylation : Coupling the deprotected galactoside with perbenzylated α-L-fucopyranosyl donors under similar conditions.

Yields ranged from 51–94%, but stereoselectivity was limited, often requiring chromatographic separation of anomers.

Improved Helferich Method with Boron Trifluoride Etherate

A 2015 refinement introduced boron trifluoride etherate (BF₃·OEt₂) with triethylamine or 4-dimethylaminopyridine (DMAP), enhancing α/β-selectivity. Key modifications included:

-

Catalyst System : BF₃·OEt₂ activated glycosyl acetates, while DMAP suppressed side reactions.

-

Mild Conditions : Reactions proceeded at 80–100°C in dichloromethane, reducing decomposition.

-

Stereocontrol : β-Anomers predominated (up to 9:1 β:α ratio) due to neighboring group participation from acetyl groups.

This method achieved 74–89% yields for β-D-galactosides, with fucosylation steps requiring additional optimization.

Modern Synthetic Strategies

Chemoselective Glycosylation Using Sulfonium Salts

A 2006 study demonstrated chemoselective coupling of fucosyl donors to galactosyl acceptors using dimethyl(methylthio)sulfonium triflate (DMTST). The protocol involved:

-

Donor Preparation : Perbenzylated phenylthio fucopyranoside was activated by DMTST at −20°C.

-

Acceptor Design : Tri-O-benzyl-galactopyranosyl fluorides with a single free hydroxyl group (C-3 position) ensured regioselective fucosylation.

-

Coupling : Reaction in anhydrous dichloromethane afforded disaccharides in 65–78% yield.

This approach minimized protecting group manipulations and improved regioselectivity.

Propane-1,3-diyl Phosphate Leaving Groups

Vankayalapati and Singh (2000) utilized propane-1,3-diyl phosphate as an anomeric leaving group to synthesize α-L-Fucp-(1,3)-β-D-Galp derivatives. Key steps included:

-

Phosphorylation : Treating 2,3,4-tri-O-acetyl-α-L-fucopyranose with propane-1,3-diyldioxyphosphoryl chloride to form fucosyl phosphate intermediates.

-

Displacement : Reacting the phosphate with 4-methylumbelliferone using trimethylsilyl triflate (TMSOTf) as an activator, yielding β-linked disaccharides in 56% yield.

-

Deprotection : Alkaline hydrolysis removed acetyl groups, yielding MUF-Gal-Fuc with >95% purity.

Stereoselective Synthesis

Achieving the correct α-L-fucosyl and β-D-galactosyl configurations remains a central challenge. The improved Helferich method and chemoselective approaches have addressed this through:

-

Neighboring Group Participation : Acetyl groups at C-2 of galactose direct β-selectivity via transient oxonium ion formation.

-

Catalyst Tuning : Hafnocene bistriflate [Cp₂Hf(OTf)₂] promoted α-selectivity in fucosylation steps (up to 7:1 α:β ratio).

-

Low-Temperature Activation : DMTST at −20°C minimized anomerization during fucosyl donor activation.

Industrial-Scale Production Considerations

Scaling MUF-Gal-Fuc synthesis requires:

-

Continuous Flow Systems : To manage exothermic glycosylation reactions.

-

Membrane Purification : Replacing column chromatography with tangential flow filtration for cost-effective desalting.

-

Quality Control : HPLC-UV/Vis (λ = 360 nm) and ¹³C NMR (δ = 94–96 ppm for anomeric carbons) ensure batch consistency.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferyl 3-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside undergoes several types of reactions:

Hydrolysis: Enzymatic cleavage by glycosidases results in the release of 4-methylumbelliferone, which fluoresces under UV light.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.

Common Reagents and Conditions

Enzymatic Hydrolysis: Glycosidases such as alpha-L-fucosidase and beta-D-galactosidase are commonly used.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

4-Methylumbelliferone: The primary product of enzymatic hydrolysis, which is fluorescent.

Galactose and Fucose Derivatives: Depending on the specific enzymatic or chemical reaction, various derivatives of galactose and fucose can be formed.

Scientific Research Applications

Biochemistry

MUF-Gal-Fuc is extensively used in biochemical assays to study the activity of glycosidases and other enzymes involved in carbohydrate metabolism. Its fluorogenic nature allows for sensitive detection of enzyme activity through fluorescence measurements.

Key Applications:

- Enzyme Activity Assays: Used to quantify the activity of alpha-L-fucosidase and beta-D-galactosidase.

- Substrate Specificity Studies: Helps in understanding the substrate preferences of various glycosidases.

Molecular Biology

In molecular biology, MUF-Gal-Fuc serves as a tool for monitoring gene expression and enzyme activity. It is particularly useful in studies involving glycan metabolism and the role of glycosylation in cellular processes.

Key Applications:

- Glycan Profiling: Assists in profiling glycans on proteins and understanding their biological roles.

- Gene Expression Studies: Can be utilized to assess the expression levels of genes encoding glycosidases.

Medicine

The compound is valuable as a diagnostic tool, especially for detecting enzyme deficiencies related to lysosomal storage diseases. Its ability to provide quantitative measurements makes it suitable for clinical applications.

Key Applications:

- Diagnostic Assays: Employed to identify deficiencies in fucosidase or galactosidase activities, aiding in the diagnosis of specific metabolic disorders.

- Research on Glycoprotein Functionality: Helps elucidate the role of glycoproteins in health and disease.

Industry

In industrial applications, MUF-Gal-Fuc is utilized for quality control in food and pharmaceutical industries. Its use in enzyme-based assays ensures that products meet safety and efficacy standards.

Key Applications:

- Quality Control Tests: Employed to monitor enzyme activities in food processing and pharmaceutical manufacturing.

- Development of Enzyme-Based Assays: Facilitates the creation of robust assays for various industrial applications.

Case Studies

-

Enzymatic Activity Monitoring:

A study published in Carbohydrate Research demonstrated the use of MUF-Gal-Fuc as a substrate for assessing the activity of alpha-L-fucosidase from human tissues, highlighting its utility in clinical diagnostics for lysosomal storage disorders . -

Glycan Interaction Studies:

Research featured in Journal of Biological Chemistry utilized MUF-Gal-Fuc to investigate the interactions between fucosylated glycans and lectins, providing insights into cell signaling mechanisms . -

Quality Control in Food Industry:

An industrial application study reported using MUF-Gal-Fuc to monitor enzyme activities during dairy processing, ensuring product quality by assessing lactose hydrolysis efficiency .

Mechanism of Action

The compound exerts its effects through enzymatic cleavage:

Enzyme Binding: The glycosidase enzyme binds to the substrate at the active site.

Catalysis: The enzyme catalyzes the hydrolysis of the glycosidic bond, releasing 4-methylumbelliferone.

Fluorescence: The released 4-methylumbelliferone fluoresces under UV light, allowing for quantitative measurement of enzyme activity.

Comparison with Similar Compounds

4-Methylumbelliferyl β-D-Galactopyranoside (MUG)

- Structure: Lacks the α-L-fucopyranosyl substitution at galactose’s 3-O position.

- Function : A standard substrate for β-galactosidase activity.

- Sensitivity: Less sensitive than its fluorinated derivative DiFMUG (6,8-difluoro-4-MU-β-D-galactopyranoside), which exhibits ~10-fold higher fluorescence intensity at neutral pH due to reduced pKa (5.7 vs. 7.8 for MUG) .

p-Nitrophenyl-2-O-(α-L-Fucopyranosyl)-β-D-Galactopyranoside

- Structure : Replaces 4-MU with p-nitrophenyl (pNP), retaining the α-L-fucose and β-D-galactose backbone.

- Function : Colorimetric substrate for α-L-fucosidases.

- Sensitivity: Less sensitive than fluorogenic analogs but allows visual detection in rapid assays. Enzymatic cleavage releases yellow p-nitrophenol, measurable at 405 nm .

- Applications : Preferred in field-based or low-resource settings lacking fluorometers .

Glycosyl Substituent Variations

4-Methylumbelliferyl β-Cellobioside (Compound 4)

- Structure : Contains a β-cellobiosyl (Glcβ1-4Glc) group instead of fucosylated galactose.

- Function : Substrate for cellulases and β-glucosidases.

- Enzyme Specificity : Hydrolyzed by Trichoderma reesei cellulase with a Km of 0.12 mM, compared to 0.05 mM for the fucosyl-galactose analog in α-fucosidase assays .

Methyl 2-O-(α-L-Fucopyranosyl)-β-D-Galactopyranoside

- Structure : Methyl aglycone with fucose at galactose’s 2-O position.

- Synthesis : Produced via halide-ion glycosylation, yielding a 72% yield vs. 60% for the 3-O-fucosyl isomer .

- Conformational Analysis : X-ray crystallography reveals a 1C4 chair conformation for fucose and 4C1 for galactose, differing from the 3-O-fucosyl isomer’s flexible glycosidic torsion angles .

Fluorinated Derivatives

6,8-Difluoro-4-Methylumbelliferyl β-D-Galactopyranoside (DiFMUG)

- Structure : Fluorination at 6 and 8 positions of the 4-MU ring.

- Advantages : Enhanced fluorescence sensitivity (quantum yield = 0.85 vs. 0.63 for MUG) and stability in physiological pH (7.0–7.5) .

- Applications : Superior for continuous β-galactosidase assays in live-cell imaging .

Functional and Biochemical Comparisons

Enzyme Kinetics and Binding Affinity

- Key Findings :

- The 3-O-fucosyl substitution in 4-MU-3-O-α-L-Fuc-β-D-Gal increases α-fucosidase specificity, reducing Km by 76% compared to pNP analogs .

- Fluorescence quenching studies show 78% quenching upon lectin binding, indicating strong interactions with carbohydrate-binding proteins like Momordica charantia lectin (Kd = 30 μM) .

Biological Activity

4-Methylumbelliferyl 3-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside (MUF-Gal-Fuc) is a synthetic fluorogenic substrate widely utilized in biochemical research. Its unique structure, which includes both fucose and galactose moieties, allows it to serve as a substrate for various glycosidases, particularly alpha-L-fucosidase and beta-D-galactosidase. The compound is notable for its ability to release a fluorescent signal upon enzymatic cleavage, making it an essential tool for studying enzyme activity in various biological contexts.

- Molecular Formula : C22H28O12

- Molecular Weight : 484.45 g/mol

- CAS Number : 296776-06-2

The biological activity of MUF-Gal-Fuc primarily involves its enzymatic hydrolysis by glycosidases:

- Enzyme Binding : The glycosidase enzyme binds to the substrate at its active site.

- Catalysis : The enzyme catalyzes the hydrolysis of the glycosidic bond, releasing 4-methylumbelliferone (MUF), which fluoresces under UV light.

- Fluorescence Measurement : The intensity of fluorescence correlates with enzyme activity, allowing for quantitative analysis.

Applications in Research

MUF-Gal-Fuc is extensively used in several fields of research:

- Biochemistry : To investigate the activity of glycosidases involved in carbohydrate metabolism.

- Clinical Diagnostics : As a diagnostic tool for detecting enzyme deficiencies related to lysosomal storage diseases.

- Molecular Biology : In assays monitoring gene expression and enzyme activity.

Enzymatic Activity Studies

Research has shown that MUF-Gal-Fuc is an effective substrate for various enzymes. Below is a summary of findings from different studies:

Case Studies

-

Study on Enzyme Specificity :

A study demonstrated that MUF-Gal-Fuc could differentiate between alpha-L-fucosidase and beta-D-galactosidase activities effectively. The fluorescent output was measured under controlled conditions, showing distinct peaks corresponding to each enzyme's activity. -

Clinical Application :

In clinical diagnostics, MUF-Gal-Fuc has been used to detect deficiencies in fucosidase enzymes in patient samples. The fluorescence levels indicated the presence or absence of enzymatic activity, aiding in the diagnosis of specific lysosomal storage disorders. -

Industrial Use :

MUF-Gal-Fuc has applications in the food industry for quality control assays that monitor glycosidase activities in food products, ensuring they meet safety and quality standards.

Comparison with Similar Compounds

MUF-Gal-Fuc is unique compared to other fluorogenic substrates due to its dual functionality:

Q & A

Q. How is 4-Methylumbelliferyl 3-O-(α-L-fucopyranosyl)-β-D-galactopyranoside synthesized, and what key steps ensure proper glycosidic bond formation?

Methodological Answer: The synthesis involves sequential steps:

Condensation : Reacting acetylated glycosyl donors (e.g., 3,4,6-tri-O-acetyl-2-deoxy-2-nitroso-α-D-glucopyranosyl chloride) with 4-methylumbelliferone derivatives under anhydrous conditions to form the glycosidic bond .

Protection/Deprotection : Acetylation (e.g., tert-butyldiphenylsilyl ethers) protects hydroxyl groups, while borane reduction stabilizes intermediates like oximes .

Validation : Nuclear magnetic resonance (NMR) and mass spectrometry confirm stereochemistry and regioselectivity, particularly for α-L-fuco and β-D-galacto configurations .

Q. Key Parameters :

- Reaction temperature (e.g., 0°C for nitroso chloride condensation).

- Catalysts (e.g., imidazole for silylation).

- Solvent choice (e.g., oxolane for borane reductions).

Q. What methodologies are employed to assess α-L-fucosidase activity using this compound?

Methodological Answer: The compound serves as a fluorogenic substrate. Enzymatic hydrolysis releases 4-methylumbelliferone, detected via fluorescence (Ex: 360 nm, Em: 450 nm).

Kinetic Assays : Measure initial reaction rates under standardized pH (e.g., 4.5–5.5) and temperature (37°C).

Controls : Include enzyme inhibitors (e.g., 1-deoxyfuconojirimycin) and benchmark against 4-Trifluoromethylumbelliferyl glycosides, which exhibit higher cleavage rates in some α-L-fucosidases .

Data Analysis : Calculate Km and Vmax using Michaelis-Menten plots.

Q. Example Data :

| Enzyme Source | Km (μM) | Vmax (nmol/min/mg) |

|---|---|---|

| Human liver | 12.3 ± 1.2 | 45.6 ± 3.8 |

| Octopus hepatopancreas | 8.9 ± 0.8 | 62.1 ± 5.1 |

Advanced Research Questions

Q. How can researchers resolve discrepancies in enzymatic activity data across studies using this substrate?

Methodological Answer: Discrepancies often arise from:

- Enzyme Source Variability : Tissue-specific isoforms (e.g., mammalian vs. invertebrate α-L-fucosidases) differ in substrate affinity .

- Assay Conditions : Buffer composition (e.g., citrate vs. acetate) impacts pH stability.

- Data Normalization : Use internal standards (e.g., 4-nitrophenyl glycosides) and normalize activity to protein concentration (Bradford assay).

Q. Strategies :

Q. What synthetic challenges arise in achieving regioselective α-L-fucosyl linkages, and how are they addressed?

Methodological Answer: Challenges :

- Competing β-linkage formation due to anomeric effect.

- Steric hindrance from bulky protecting groups (e.g., benzoyl).

Q. Solutions :

Glycosyl Donors : Use trichloroacetimidates with Lewis acid catalysts (e.g., BF3·Et2O) to favor α-configuration .

Protection Schemes : Temporarily block C-2/C-3 hydroxyls to direct fucosylation to C-3 .

Monitoring : Thin-layer chromatography (TLC) and <sup>13</sup>C NMR track reaction progress .

Example :

Methyl 2-O-benzyl-β-D-galactopyranoside intermediates enable selective fucosylation at C-3 via tert-butyldiphenylsilyl protection .

Q. How do structural modifications (e.g., fluorinated analogs) improve substrate specificity for glycan-binding proteins?

Methodological Answer: Modifications :

Q. Validation :

Kinetic Profiling : Compare kcat/Km of analogs.

Structural Studies : Molecular dynamics simulations reveal hydrogen-bonding patterns with active sites .

Example :

4-Trifluoromethylumbelliferyl-α-L-fucopyranoside shows 2.5-fold higher Vmax than the methylumbelliferyl analog in human placental α-L-fucosidase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.